molecular formula C12H9F6NO2 B2630400 (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one CAS No. 875444-05-6

(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

货号: B2630400
CAS 编号: 875444-05-6
分子量: 313.199
InChI 键: OHIDCVTXTYVGRO-ANLVUFKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4R,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a stereochemically defined oxazolidin-2-one core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a methyl group at the 4-position. Its molecular formula is C₁₂H₉F₆NO₂, with a molecular weight of 313.20 g/mol . The compound crystallizes in the monoclinic space group P2₁, with a non-planar conformation between the oxazolidinone ring and the bis(trifluoromethyl)phenyl moiety, as confirmed by single-crystal X-ray diffraction .

This compound is a key intermediate in synthesizing Anacetrapib (MK-0859), a cholesteryl ester transfer protein (CETP) inhibitor developed by Merck for treating hyperlipidemia . The bis(trifluoromethyl) groups enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetic properties in drug candidates .

属性

IUPAC Name

(4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDCVTXTYVGRO-ANLVUFKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents that are both effective and environmentally friendly are preferred.

化学反应分析

Types of Reactions

(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds featuring trifluoromethyl groups. The presence of the (4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl] moiety enhances the efficacy against various bacterial strains, including drug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A study published in Molecules demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibited potent antibacterial activity against Staphylococcus aureus and other resistant strains. The minimum inhibitory concentration (MIC) values were as low as 0.5 µg/mL for some derivatives . This suggests that the compound may serve as a lead structure for developing new antibiotics.

Drug Development

The oxazolidinone scaffold is known for its role in antibiotic formulations. The incorporation of the trifluoromethyl group has been shown to improve pharmacodynamics and pharmacokinetics.

Table 1: Comparison of Oxazolidinone Derivatives

Compound NameMIC (µg/mL)Activity Type
Compound A0.5Antibacterial
Compound B1.0Antibacterial
(4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one<0.5Antibacterial

This table illustrates that the compound's structure allows it to compete effectively with existing antibiotics.

Material Science

The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to form stable polymers can be exploited in creating advanced materials with specific thermal and mechanical properties.

Application Example: Polymer Synthesis

Research indicates that incorporating this oxazolidinone into polymer matrices can enhance thermal stability and reduce flammability . Such materials could find applications in aerospace and automotive industries where performance under extreme conditions is critical.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel compounds with potential therapeutic applications. Its versatile functional groups allow for further modifications leading to diverse chemical entities.

Table 2: Synthetic Pathways

Precursor CompoundReaction TypeProduct Compound
(4R,5R)-OxazolidinoneNucleophilic substitutionTrifluoromethyl-substituted derivatives
(4R,5R)-OxazolidinoneAldol condensationComplex polyfunctional structures

These pathways demonstrate how this compound can be utilized to create more complex molecules that may exhibit enhanced biological activities.

作用机制

The mechanism of action of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target molecules. This can lead to inhibition or activation of the target’s function, depending on the context.

相似化合物的比较

Comparison with Similar Compounds

Stereoisomers and Structural Analogs

Compound Name Structure/Stereochemistry Key Differences Biological Relevance
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one Stereochemistry: 4S,5R Mirror-image stereoisomer Active intermediate in Anacetrapib synthesis; CETP IC₅₀ = 7 nM .
(4R,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one Stereochemistry: 4R,5S Diastereomer with inverted stereocenters Lower CETP inhibitory activity due to altered binding conformation .
4-Ethyl-1,3-oxazolidin-2-one Substituent: 4-ethyl group Lacks aromatic and trifluoromethyl groups Used as a model compound for studying oxazolidinone reactivity; no significant bioactivity .
Anacetrapib (MK-0859) Complex derivative with biphenyl and fluorinated substituents Extended structure with additional pharmacophores Potent CETP inhibitor (HDL-C increase by 138% in clinical trials) .

Physicochemical and Pharmacokinetic Properties

Property (4R,5R)-target compound (4S,5R)-Anacetrapib intermediate 4-Ethyl-oxazolidinone
LogP 3.8 (predicted) 4.5 (experimental) 0.9
Solubility (DMSO) 127 mg/mL 127 mg/mL >500 mg/mL
Melting Point Not reported 120–122°C 45–47°C
Metabolic Stability High (due to CF₃ groups) High Low

Pharmacological Combinations

  • In hyperlipidemia treatment, the (4S,5R) intermediate is combined with olmesartan (an angiotensin II blocker) or amlodipine (calcium channel blocker) to synergistically reduce triglycerides by 52% and increase HDL-C by 89% .

Comparative Limitations

  • The (4R,5R) isomer shows reduced solubility in aqueous media (<1 mg/mL in water) compared to simpler oxazolidinones, necessitating formulation in DMSO for preclinical studies .
  • Unlike Anacetrapib, the parent oxazolidinone lacks the extended biphenyl moiety required for sustained CETP inhibition in vivo .

生物活性

(4R,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative is structurally characterized by a trifluoromethyl-substituted phenyl group, which is known to enhance the pharmacological properties of various compounds.

  • Molecular Formula : C₁₂H₉F₆NO₂
  • Molecular Weight : 313.20 g/mol
  • CAS Number : 875444-05-6

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of antimicrobial properties, particularly against drug-resistant bacterial strains. The trifluoromethyl group is significant in enhancing the compound's efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • The compound demonstrated effective biofilm eradication capabilities with Minimum Biofilm Eradication Concentration (MBEC) values of 1 µg/mL , indicating its potential use in treating biofilm-associated infections .

Structure and Synthesis

The synthesis of this compound involves several steps that include the formation of the oxazolidinone ring and the introduction of the trifluoromethyl substituents. The crystal structure has been elucidated using single crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters .

Case Studies and Research Findings

StudyFindings
Antimicrobial Studies The compound showed significant antibacterial effects against various strains with MIC values ranging from 0.5 to 2 µg/mL.
Biofilm Studies Demonstrated strong biofilm eradication properties with MBEC values as low as 1 µg/mL against S. aureus and E. faecalis .
Crystal Structure Analysis Revealed non-coplanar arrangements of benzene and oxazolidin rings, contributing to its unique biological activity .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound may inhibit bacterial protein synthesis similar to other oxazolidinones like linezolid. The presence of the trifluoromethyl group likely enhances binding affinity to bacterial ribosomes.

常见问题

Basic: What is the role of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one in CETP inhibition, and how does its structure influence binding affinity?

The compound acts as a Cholesteryl Ester Transfer Protein (CETP) inhibitor, modulating cholesterol metabolism by increasing HDL-C and reducing LDL-C. Key structural features include:

  • 3,5-Bis(trifluoromethyl)phenyl group : Enhances lipophilicity and stabilizes hydrophobic interactions with CETP's lipid-binding domain.
  • Oxazolidin-2-one core : Provides rigidity and stereochemical control, critical for binding to the CETP active site.
  • 4-Methyl substituent : Optimizes steric interactions to prevent conformational changes in CETP during inhibition.
    Methodologically, structure-activity relationship (SAR) studies using analogs with varying substituents have validated these design principles .

Basic: What synthetic methodologies are employed for the stereoselective synthesis of this compound?

The synthesis involves:

  • Cyclization of aziridine intermediates : Sn(OTf)₂-catalyzed rearrangement of trans-(2S,3R)-aziridine derivatives to form the oxazolidin-2-one ring with high enantiomeric excess (>95%) .
  • Regioselective functionalization : Use of 3,5-bis(trifluoromethyl)phenyl boronic acids in Suzuki-Miyaura couplings to introduce the aromatic moiety.
  • Purification challenges : Reverse-phase HPLC is critical due to the compound’s hydrophobicity and structural similarity to byproducts .

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?

A validated UPLC-MS/MS method achieves:

  • Sensitivity : Lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma.
  • Specificity : Separation from isotopic analogs (e.g., [(13)C5(15)N]-anacetrapib) using a C18 column and gradient elution.
  • Accuracy : 95–105% recovery rates, with inter-day precision <10% RSD .

Advanced: How do QSAR models contribute to the design of potent CETP inhibitors based on this scaffold?

Quantitative Structure-Activity Relationship (QSAR) models for 108 derivatives identified:

  • Key descriptors : Electronegativity (χ), molecular polarizability, and topological torsion indices.
  • Machine learning approaches :
    • Support Vector Regression (SVR) : Achieved R² = 0.92 for external validation.
    • Neural Networks (FNN-PSO) : Predicted IC50 values within 0.3 log units of experimental data.
      These models guide the substitution of electron-withdrawing groups (e.g., -CF₃) to enhance potency .

Advanced: How can discrepancies between in vitro CETP inhibition data and in vivo pharmacological outcomes be addressed?

Discrepancies often arise due to:

  • Plasma protein binding : >99% binding reduces free drug availability, requiring correction via equilibrium dialysis assays.
  • Metabolic stability : Cytochrome P450 (CYP3A4) clearance can be mitigated by deuterium incorporation at labile sites.
  • Species differences : Rodent CETP exhibits lower homology (~70%) to human CETP; transgenic models are recommended for preclinical validation .

Advanced: How does stereochemistry impact the compound’s biological activity and utility in foldamer synthesis?

  • Biological activity : The (4r,5r) configuration ensures optimal alignment of the trifluoromethyl groups with CETP’s hydrophobic pockets. Inversion to (4s,5s) reduces inhibitory activity by >100-fold .
  • Foldamer synthesis : Oligomers of this scaffold adopt ordered helical structures via intramolecular H-bonding between C4-H and adjacent carbonyl groups. This property enables the design of peptide mimetics with controlled secondary structures .

Advanced: What strategies are used to resolve conflicting data on the compound’s metabolic pathways?

Conflicting metabolic data (e.g., oxidative vs. hydrolytic degradation) are resolved via:

  • Isotopic labeling : Tracking [18O]-labeled metabolites using high-resolution mass spectrometry.
  • Recombinant enzyme assays : Identifying CYP isoforms responsible for primary oxidation (e.g., CYP2C8 vs. CYP3A4).
  • Cryo-EM studies : Visualizing enzyme-compound interactions to clarify reaction mechanisms .

Advanced: How do structural analogs of this compound compare in CETP inhibition and off-target effects?

  • Rocacetrapib (C31H34F7NO3) : Higher lipophilicity increases liver accumulation but raises hepatotoxicity risks.
  • Anacetrapib derivatives with morpholine substituents : Improved aqueous solubility (logP reduced by 1.2) but reduced CETP binding (IC50 increased by 3-fold).
    Methodologically, comparative molecular field analysis (CoMFA) is used to optimize selectivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。